molecular formula C8H10O B3433585 2-(2-Methylcyclopropyl)furan CAS No. 39763-88-7

2-(2-Methylcyclopropyl)furan

Cat. No. B3433585
CAS RN: 39763-88-7
M. Wt: 122.16 g/mol
InChI Key: FKLFCFZEGVKNCT-UHFFFAOYSA-N
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Description

“2-(2-Methylcyclopropyl)furan” is a chemical compound with the molecular formula C8H10O and a molecular weight of 122.16 . It is used for research purposes .


Synthesis Analysis

The synthesis of 2-(2-Methylcyclopropyl)furan can be achieved through the hydrogenation of 2-(2-methylcyclopropyl)- and 2-(2-cyclopropylcyclopropyl)-furans at 150° in a flow system in the presence of a 13 − palladized charcoal catalyst . This process results in the formation of 2-butyl- and 2-hexyl-tetrahydro furans . Another method involves a BF3·Et2O mediated formal [4 + 1] reaction of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones .


Molecular Structure Analysis

The molecular structure of 2-(2-Methylcyclopropyl)furan consists of a furan ring with a 2-methylcyclopropyl group attached .


Chemical Reactions Analysis

Under certain conditions, the hydrogenation of the furan nucleus in the bi- and tri-cyclic systems goes just as smoothly as in the case of simple alkylfurans, but it is accompanied by the opening of the cyclopropane ring with simultaneous addition of hydrogen at the place of rupture .


Physical And Chemical Properties Analysis

2-(2-Methylcyclopropyl)furan is a liquid at room temperature. It has a predicted melting point of -24.5° C and a predicted boiling point of 153.9° C at 760 mmHg. Its density is predicted to be 1.0 g/mL, and it has a predicted refractive index of n 20D 1.50 .

Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “2-(2-Methylcyclopropyl)furan”, have been found to have significant antibacterial activity . These compounds have been used in the fight against bacterial strain-caused infections . The rise in drug resistance to clinically utilized anti-infectives has necessitated the search for new antimicrobial compounds with distinct mechanisms of action .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics. As a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses .

Therapeutic Advantages

Furan has a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Synthesis of Epoxy Resins

Furan derivatives, including “2-(2-Methylcyclopropyl)furan”, have been used in the synthesis of epoxy resins . These resins are produced from bio-renewable monomers with low toxicity, making them more sustainable .

Replacement of Phthalic Moieties

Furan derivatives can replace phthalic moieties in polyethylene terephthalate . This is part of a broader effort to produce more sustainable polymers .

Hydrogenation

The hydrogenation of “2-(2-Methylcyclopropyl)furan” results in the formation of 2-butyl-tetrahydro furans . This process is carried out in the presence of a palladized charcoal catalyst .

properties

IUPAC Name

2-(2-methylcyclopropyl)furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-5-7(6)8-3-2-4-9-8/h2-4,6-7H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLFCFZEGVKNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309190
Record name 2-(2-Methylcyclopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylcyclopropyl)furan

CAS RN

39763-88-7
Record name 2-(2-Methylcyclopropyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39763-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylcyclopropyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methylcyclopropyl)furan
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2-(2-Methylcyclopropyl)furan
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2-(2-Methylcyclopropyl)furan
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2-(2-Methylcyclopropyl)furan
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2-(2-Methylcyclopropyl)furan
Reactant of Route 6
2-(2-Methylcyclopropyl)furan

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